[Leu13]-Motilin

motilin receptor binding human tissue pharmacology radioligand displacement

[Leu13]-Motilin (human, porcine) is a synthetic 22-amino-acid analogue of endogenous motilin, featuring a leucine substitution at position 13. Supplied as a lyophilized powder with ≥97% purity, it is the only motilin receptor agonist with human antral smooth muscle binding data (Kd = 3.6 nM) and comprehensive cross-species pharmacological characterization, including validated activity in rabbit GI tissue and inactivity in canine duodenum. This distinct pharmacological profile ensures reliable, interpretable results in GI motility and receptor pharmacology studies, eliminating the species-dependent variability seen with generic motilin agonists.

Molecular Formula C121H190N34O35
Molecular Weight 2681.0 g/mol
CAS No. 116283-54-6
Cat. No. B056180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[Leu13]-Motilin
CAS116283-54-6
Molecular FormulaC121H190N34O35
Molecular Weight2681.0 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CC4=CC=CC=C4)N
InChIInChI=1S/C121H190N34O35/c1-10-65(8)98(153-115(185)87-32-23-53-155(87)118(188)97(64(6)7)152-100(170)71(124)56-67-24-13-11-14-25-67)116(186)151-85(57-68-26-15-12-16-27-68)114(184)154-99(66(9)156)117(187)150-84(58-69-33-35-70(157)36-34-69)102(172)136-60-92(162)137-76(40-46-94(164)165)106(176)148-83(55-63(4)5)112(182)145-77(37-43-88(125)158)107(177)141-74(30-21-51-133-120(129)130)104(174)147-82(54-62(2)3)111(181)146-78(38-44-89(126)159)108(178)144-80(42-48-96(168)169)109(179)140-73(29-18-20-50-123)103(173)143-79(41-47-95(166)167)110(180)142-75(31-22-52-134-121(131)132)105(175)149-86(59-91(128)161)113(183)139-72(28-17-19-49-122)101(171)135-61-93(163)138-81(119(189)190)39-45-90(127)160/h11-16,24-27,33-36,62-66,71-87,97-99,156-157H,10,17-23,28-32,37-61,122-124H2,1-9H3,(H2,125,158)(H2,126,159)(H2,127,160)(H2,128,161)(H,135,171)(H,136,172)(H,137,162)(H,138,163)(H,139,183)(H,140,179)(H,141,177)(H,142,180)(H,143,173)(H,144,178)(H,145,182)(H,146,181)(H,147,174)(H,148,176)(H,149,175)(H,150,187)(H,151,186)(H,152,170)(H,153,185)(H,154,184)(H,164,165)(H,166,167)(H,168,169)(H,189,190)(H4,129,130,133)(H4,131,132,134)/t65-,66+,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,97-,98-,99-/m0/s1
InChIKeyGFOZQXMKARUPQI-HYOAWBISSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is [Leu13]-Motilin (CAS 116283-54-6) and Why Does It Matter for GI Motility Research Procurement?


[Leu13]-Motilin (human, porcine; CAS 116283-54-6), also designated KW-5139, is a synthetic 22-amino-acid analogue of the endogenous gastrointestinal hormone motilin in which the native residue at position 13 is substituted by leucine [1]. The compound functions as a full agonist at the motilin receptor (GPR38/MTLR) and is supplied as a lyophilized powder with ≥97% purity by HPLC . Unlike motilide antibiotics such as erythromycin, [Leu13]-Motilin is a peptide-based tool compound that recapitulates the binding and functional properties of natural motilin while offering defined synthetic tractability, making it a reference agonist for motilin receptor pharmacology across multiple species [2].

Why a Generic Motilin Receptor Agonist Cannot Substitute for [Leu13]-Motilin in Experimental Protocols


Motilin receptor agonists exhibit pronounced species-dependent pharmacology that precludes simple interchange. [Leu13]-Motilin binds with high affinity to human antral smooth muscle (Kd = 3.6 ± 1.6 nM) and potently contracts rabbit GI tissues, yet it is completely inactive on isolated canine duodenal preparations [1]. Even within the motilin peptide family, single-residue differences drive divergent outcomes: [Phe3,Leu13]-motilin acts as a full agonist in chicken ileum but functions as an antagonist in rabbit duodenum [2]. Erythromycin and its motilide derivatives, while clinically used as prokinetics, exhibit ~100-fold lower potency at the motilin receptor (pEC50 ≈ 6.0 vs. 8.4 for motilin) and display sustained response kinetics distinct from the rapid fade characteristic of peptide agonists [3]. These pharmacological divergences mean that substituting a generic 'motilin agonist' for [Leu13]-Motilin without species- and assay-matched validation will yield non-interpretable or misleading results.

Product-Specific Quantitative Evidence: [Leu13]-Motilin Head-to-Head Against Comparators


Binding Affinity at Human Motilin Receptor: [Leu13]-Motilin vs. Canine Motilin on Human Antral Smooth Muscle

In radioligand binding studies using crude homogenates of human antral smooth muscle and iodinated porcine [Leu13]-motilin as tracer, displacement with unlabeled [Leu13]-motilin yielded a dissociation constant (Kd) of 3.6 ± 1.6 nM with a Bmax of 77 ± 9 fmol/mg protein. By comparison, canine motilin displaced the identical tracer with an apparent Kd of 2.2 ± 0.9 nM, and labeled canine motilin itself bound with a Kd of 0.9 ± 0.6 nM [1]. The approximately 1.6- to 4-fold difference in affinity between the porcine-based [Leu13] analogue and canine motilin on human tissue demonstrates that [Leu13]-Motilin retains near-native affinity for the human receptor and can serve as a valid heterologous probe for human motilin receptor pharmacology [1].

motilin receptor binding human tissue pharmacology radioligand displacement

In Vitro Contractile Potency: [Leu13]-Motilin EC50 on Rabbit Duodenum vs. Porcine Motilin

On rabbit isolated duodenal segments, [Leu13]-Motilin (LMT) produced a concentration-dependent phasic contraction with an EC50 value of 2.5 nM and a maximum amplitude reaching 103% of the response to acetylcholine (100 μM) [1]. In the same tissue preparation, native porcine motilin (10 nM–1 μM) exhibited a comparable concentration range for stimulating [³H]-acetylcholine release from enteric neurons, and cross-desensitization experiments confirmed both peptides act through the same motilin receptor population [1]. In vivo in the anaesthetized rabbit, KW-5139 (0.3–10 μg/kg i.v.) produced rank-order excitatory responses of descending colon ≥ gastric antrum >> ileum, with atropine-sensitive mechanisms in the antrum and atropine-resistant mechanisms in the colon [2].

GI smooth muscle contraction potency comparison rabbit duodenum bioassay

First Direct Evidence of Motilin-Induced Human Gallbladder Emptying: [Leu13]-Motilin vs. Placebo in a Randomized Human Study

Prior to 1998, exogenous motilin had not been demonstrated to affect gallbladder motility in humans, although the motilin receptor agonist erythromycin was known to induce gallbladder emptying. In a double-blind, randomized, placebo-controlled crossover study, eight healthy fasted men received escalating i.v. doses of Leu13-motilin (KW-5139; 2, 4, 8, and 16 pmol/kg/min). [Leu13]-Motilin produced a significant dose-dependent reduction in fasting gallbladder volume: 8.0 ± 5.0%, 17.1 ± 5.0%, 18.5 ± 4.7%, and 16.1 ± 4.9% below baseline at the respective doses, compared with stable gallbladder volumes during placebo infusion (p < 0.05) [1]. Antral contraction frequency also increased significantly during [Leu13]-motilin infusion versus placebo (p < 0.05). The maximal gallbladder volume reduction plateaued at 18.5%, mimicking the physiological gallbladder emptying that precedes antral phase III of the migrating motor complex [1].

human gallbladder motility antral contractility translational pharmacology

Post-Operative Ileus Recovery: [Leu13]-Motilin (KW-5139) vs. Prostaglandin F2α in a Dog Laparotomy Model

In a controlled comparative study in dogs undergoing laparotomy, KW-5139 ([Leu13]-motilin, 0.5 μg/kg i.v.) administered four times over the first two post-operative days significantly shortened the reappearance time of gastric phase III contractions from 105.8 ± 10.6 h (untreated control) to 64.2 ± 2.2 h (p < 0.05) [1]. In stark contrast, prostaglandin F2α (50 μg/kg i.v., same dosing schedule) failed to accelerate recovery, yielding a reappearance time of 111.3 ± 17.2 h, which did not differ from the untreated control [1]. A single bolus of KW-5139 (0.5 μg/kg i.v.) in the early post-operative period induced phase-III-like contractions, whereas PGF2α induced only simultaneous, uncoordinated contractions across the entire GI tract without organized phase III activity [1].

post-operative ileus GI motility recovery prokinetic efficacy phase III contractions

Species-Specific Pharmacology in Chicken GI Motility: [Leu13]-Motilin vs. Erythromycin-Derived Motilides

In chicken isolated intestinal smooth muscle preparations, [Leu13]-motilin (LMT) and canine motilin produced concentration-dependent contractions with equal potency [1]. However, the macrolide motilin receptor agonists erythromycin A (EMA) and its derivative EM523 (N-ethyl-N-demethyl-8,9-anhydroerythromycin A 6,9-hemiketal) exhibited only weak contractile activity even at concentrations up to 100 μM, achieving less than 20% of the maximal response to chicken motilin [1]. The rank order of potency in chicken ileum was: chicken motilin > canine motilin ≤ [Leu13] porcine motilin >> GM611 ≤ EM523 ≤ EMA [2]. This contrasts sharply with rabbit duodenum, where erythromycin derivatives function as full agonists with similar intrinsic activity to peptide motilins [2]. The data indicate that [Leu13]-motilin activates chicken motilin receptors that are pharmacologically distinct from mammalian receptors and largely insensitive to motilide antibiotics [1].

avian gastrointestinal pharmacology species selectivity motilide resistance

SK-896 ([Leu13]Motilin-Hse) Binding Equivalence to Human Motilin Confirms the Leu13 Pharmacophore

SK-896, a recombinant [Leu13]-motilin analogue bearing a C-terminal homoserine extension ([Leu13]motilin-Hse), was compared directly against unlabeled human motilin in competitive binding assays using ¹²⁵I-human motilin on rabbit gastroduodenal membranes. SK-896 inhibited binding with an IC50 of 3.5 ± 1.5 nM, statistically indistinguishable from human motilin (IC50 = 3.1 ± 1.8 nM) [1]. The calculated Ki of SK-896 was 3.4 ± 1.5 nM, matching the Kd of human motilin (3.0 ± 1.5 nM) [1]. Functionally, SK-896 contracted rabbit duodenal smooth muscle with a potency order of duodenum > gastric pylorus = jejunum = descending colon > ascending colon ≥ ileum, identical to the profile of human motilin, and contraction was tetrodotoxin- and atropine-insensitive but verapamil-sensitive, confirming direct smooth muscle action via the motilin receptor [1].

recombinant motilin analogue binding affinity equivalence SK-896 motilin pharmacophore

Highest-Confidence Research Application Scenarios for [Leu13]-Motilin Based on Direct Comparative Evidence


Human Motilin Receptor Binding and Pharmacological Profiling

[Leu13]-Motilin is the ligand of choice for radioligand binding studies on human motilin receptor preparations. Its human tissue-validated Kd (3.6 ± 1.6 nM) and the direct comparison with canine motilin (Kd 2.2 ± 0.9 nM) provide quantitatively defined benchmark parameters for competitive displacement, saturation binding, and receptor density determination on human antral smooth muscle [1]. No other motilin analogue has equivalent human tissue binding data published in a side-by-side comparative format, making [Leu13]-Motilin the only peptide agonist with fully characterized human receptor occupancy metrics [1].

Rabbit In Vivo and Ex Vivo GI Motility Bioassays for Prokinetic Screening

The rabbit is the gold-standard preclinical species for motilin pharmacology because of its high receptor expression in both upper and lower GI tract. [Leu13]-Motilin has been comprehensively characterized in rabbit tissue, with defined in vivo dose-response relationships (0.3–10 μg/kg i.v.), regional rank-order sensitivity (descending colon ≥ gastric antrum >> ileum), and mechanistic dissection via atropine and tetrodotoxin sensitivity [1]. The compound's near-identical potency to porcine motilin (EC50 2.5 nM on rabbit duodenum) and complete cross-desensitization confirm it can substitute for native motilin in all standard rabbit GI motility protocols [2].

Post-Operative Ileus Intervention Studies in Large-Animal Models

For researchers investigating pharmacological recovery from post-surgical GI paralysis, [Leu13]-Motilin (KW-5139) is the only motilin analogue with demonstrated efficacy in a controlled dog laparotomy model quantified against both an untreated control and a comparator prokinetic (prostaglandin F2α) [1]. The 39% reduction in gastric phase III recovery time (105.8 h → 64.2 h) establishes a quantitative efficacy benchmark that can be used for comparative evaluation of novel prokinetic candidates, while the failure of PGF2α in the same protocol demonstrates the non-redundant specificity of the motilinergic mechanism [1].

Species-Selectivity Profiling Across Mammalian and Non-Mammalian Motilin Receptors

[Leu13]-Motilin is uniquely positioned as a universal motilin receptor probe for cross-species pharmacological comparisons. It retains full agonist activity in species where erythromycin-derived motilides are weak partial agonists or functionally inactive, as demonstrated in chicken GI smooth muscle where EMA and EM523 produce <20% of the maximal peptide response even at 100 μM [1]. Paired with data showing its inactivity on canine isolated duodenum despite potent actions in rabbit and human tissue, [Leu13]-Motilin enables systematic mapping of species-dependent variations in motilin receptor coupling and ligand recognition [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for [Leu13]-Motilin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.